molecular formula C18H25FN2O B10885383 (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10885383
M. Wt: 304.4 g/mol
InChI Key: LJHBSECKCFHWQS-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone is a complex organic compound characterized by the presence of a fluorophenyl group and a methylcyclohexyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenyl group is introduced to a piperazine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom in the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: K2CO3 in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorophenyl)(4-fluorophenyl)methanone
  • 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

Uniqueness

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazino]methanone is unique due to the presence of both a fluorophenyl group and a methylcyclohexyl piperazine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H25FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3

InChI Key

LJHBSECKCFHWQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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